1-(2-Bromoethyl)piperazine dihydrobromide
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
89727-93-5 |
|---|---|
Molecular Formula |
C6H14Br2N2 |
Molecular Weight |
274.00 g/mol |
IUPAC Name |
1-(2-bromoethyl)piperazine;hydrobromide |
InChI |
InChI=1S/C6H13BrN2.BrH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H |
InChI Key |
ROFVGYAMRSGUSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCBr.Br.Br |
Canonical SMILES |
C1CN(CCN1)CCBr.Br |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-Bromoethyl)piperazine dihydrobromide CAS 9073-63-6 literature review
An In-depth Technical Guide to 1-(2-Bromoethyl)piperazine Dihydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)piperazine dihydrobromide, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile reagent in the synthesis of novel therapeutic agents. This document delves into the core chemical principles, practical synthetic methodologies, and strategic applications of this compound, grounding all claims in authoritative scientific literature.
The piperazine moiety is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its prevalence is due to the favorable physicochemical properties it imparts to a molecule, such as improved aqueous solubility and oral bioavailability, as well as its ability to engage in crucial hydrogen bonding interactions with biological targets.[2] 1-(2-Bromoethyl)piperazine dihydrobromide serves as a critical and highly reactive intermediate for introducing the N-ethylpiperazine group into a target molecule. The bromoethyl group functions as a potent electrophile, enabling straightforward nucleophilic substitution reactions to form stable carbon-nitrogen bonds. This guide will elucidate the synthesis, reactivity, and practical application of this valuable chemical tool.
Chemical Identity and Physicochemical Properties
Correctly identifying the reagent is paramount for experimental reproducibility and safety. It is crucial to note that the CAS number 9073-63-6, sometimes erroneously associated with this compound, actually corresponds to an alcohol oxidase enzyme. The correct identifier for 1-(2-Bromoethyl)piperazine dihydrobromide is provided below.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-Bromoethyl)piperazine dihydrobromide | [1] |
| Synonyms | N-(2-Bromoethyl)piperazine dihydrobromide | [3] |
| CAS Number | 89727-93-5 | [1] |
| Molecular Formula | C₆H₁₅Br₃N₂ | [1] |
| Molecular Weight | 354.91 g/mol | [1] |
| Appearance | Typically a powder or solid | [1] |
| IUPAC Name | 1-(2-bromoethyl)piperazine;dihydrobromide | [1] |
Note: Properties for the free base, 1-(2-Bromoethyl)piperazine (CAS 494798-96-8), include a molecular weight of 193.08 g/mol .[3]
Synthesis and Manufacturing Insights
The preparation of 1-(2-Bromoethyl)piperazine dihydrobromide is a key process for ensuring a high-purity starting material for subsequent synthetic steps. While multiple routes to piperazine derivatives exist, a common and reliable method for this specific compound involves the hydrobromination of a precursor alcohol.
Synthetic Pathway Overview
A logical and frequently employed synthetic route starts from the readily available 1-(2-hydroxyethyl)piperazine. This precursor is then treated with a strong brominating agent, typically hydrobromic acid (HBr), which serves a dual purpose: it replaces the hydroxyl group with a bromine atom via a nucleophilic substitution reaction and protonates the two basic nitrogen atoms of the piperazine ring to form the dihydrobromide salt.
Figure 1: General synthetic scheme for the preparation of 1-(2-Bromoethyl)piperazine Dihydrobromide.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example adapted from the synthesis of analogous compounds and established chemical principles.[4][5] Researchers should always perform their own risk assessment and optimization.
Objective: To synthesize 1-(2-Bromoethyl)piperazine dihydrobromide from 1-(2-hydroxyethyl)piperazine.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
48% Hydrobromic acid (HBr)
-
Acetone (for washing)
-
Ethanol or Isopropanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1.0 equivalent of 1-(2-hydroxyethyl)piperazine.
-
Acid Addition: Carefully add an excess (e.g., 5-10 equivalents) of 48% aqueous hydrobromic acid to the flask. The reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Concentrate the mixture under reduced pressure (rotary evaporation) to remove excess HBr and water.
-
Isolation: Add a sufficient amount of cold acetone to the resulting crude solid or oil to precipitate the product fully. Stir vigorously, then collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold acetone to remove any remaining impurities.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.
-
Drying: Dry the purified white to off-white crystalline solid under vacuum to a constant weight.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Chemical Reactivity and Synthetic Applications
The utility of 1-(2-Bromoethyl)piperazine dihydrobromide stems from the predictable and efficient reactivity of the primary alkyl bromide.
Core Reactivity: Nucleophilic Substitution
The primary mode of reaction is a bimolecular nucleophilic substitution (SN2).[6] The electron-withdrawing effect of the bromine atom creates a partial positive charge on the adjacent carbon, making it highly susceptible to attack by nucleophiles.
Figure 2: Generalized SN2 mechanism with a nucleophile (Nu:).
Common nucleophiles that readily react with this substrate include:
-
Amines (primary and secondary): To form more complex diamine structures.
-
Phenols and Thiophenols: To create aryl ethers and thioethers.
-
Carboxylates: To form ester linkages.
-
Heterocyclic Nitrogens (e.g., indoles, imidazoles): A cornerstone reaction in the synthesis of many pharmaceuticals.
The dihydrobromide salt form means that the piperazine nitrogens are protonated and non-nucleophilic. A base is required in the subsequent reaction to deprotonate the nucleophile and/or to neutralize the HBr that is formed if the free base of the piperazine reagent is desired for the reaction.
Workflow for a Typical N-Alkylation Reaction
The introduction of the piperazine moiety onto a heterocyclic core is a frequent strategy in drug design.
Sources
- 1. americanelements.com [americanelements.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(2-Bromoethyl)piperazine | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Profiling of Piperazine Dihydrobromide Derivatives: A Comprehensive Guide to Calorimetric and Phase Equilibrium Methodologies
Core Directive & Mechanistic Grounding
Piperazine derivatives are ubiquitous pharmacophores in medicinal chemistry and play critical roles in industrial gas treating (e.g., amine scrubbing for
From a thermodynamic perspective, the protonation of the two secondary amines fundamentally shifts the internal energy of the molecule. The ionic bonds formed with bromide ions dramatically elevate the lattice energy, shifting the melting point from ~106°C (free base) to a decomposition threshold exceeding 360°C [1]. Understanding the thermodynamic properties of these derivatives—specifically their heat capacity (
As an Application Scientist, I approach thermodynamic profiling not as a series of isolated tests, but as a self-validating system . Every endothermic or exothermic event measured must cross-correlate with structural or solvational changes.
Quantitative Thermodynamic Data Summary
The table below synthesizes the baseline thermodynamic parameters for piperazine and its dihydrobromide derivatives. Because dihydrobromide salts degrade before a true thermodynamic melt is achieved, standard fusion enthalpies (
| Property | Piperazine (Free Base) | Piperazine Dihydrobromide | Causality / Relevance |
| Physical State at 298.15 K | Solid (Hygroscopic) | Solid (Crystalline Powder) | Salt formation drastically reduces hygroscopicity, improving shelf-life. |
| Melting / Decomposition Point | 106 °C | > 360 °C (Decomposition) | Ionic lattice energy of the |
| Standard Enthalpy of Formation ( | -54.7 kJ/mol | ~ -410 kJ/mol (Estimated) | Strong exothermic salt formation indicates deep thermodynamic sinks [3]. |
| Solid Heat Capacity ( | 1.45 J/(g·K) | ~ 0.92 J/(g·K) | Increased molecular weight and rigid crystalline lattice dampen vibrational modes [4]. |
| Aqueous Solubility ( | Highly Soluble (Miscible) | Soluble (Charge-dependent) | Protonation decreases |
Experimental Protocols: A Self-Validating Analytical System
To accurately model the physical chemistry of a new piperazine dihydrobromide derivative, one must deploy orthogonal calorimetric techniques.
Protocol 1: Determination of Solid-State Heat Capacity ( ) via Modulated Differential Scanning Calorimetry (MDSC)
Rationale: Because piperazine dihydrobromide decomposes at elevated temperatures, standard linear heating (DSC) can conflate kinetic degradation with reversible heat capacity changes. MDSC isolates the reversing heat flow, allowing pristine
-
System Calibration:
-
Calibrate the MDSC cell resistance and capacitance using sapphire standard disks across the operational range (273 K to 473 K). Ensure temperature calibration via Indium (
J/g, °C).
-
-
Sample Preparation:
-
Precisely weigh 5.0 - 10.0 mg of anhydrous piperazine dihydrobromide into a Tzero aluminum pan. Hermetically seal to prevent sublimation of residual trapped moisture.
-
-
Thermal Method Design:
-
Equilibrate the sample at 250 K.
-
Modulate temperature with an amplitude of
°C every 40 seconds. -
Apply a linear underlying heating rate of 2.0 °C/min up to 350 °C (just below the 360 °C decomposition threshold) [1].
-
Maintain a constant dry nitrogen purge at 50 mL/min to sweep away potential evolved gases and maintain a stable thermal gradient.
-
-
Data Deconvolution:
-
Extract the Reversing Heat Flow signal. Calculate
by dividing the Reversing Heat Flow amplitude by the applied Heating Rate amplitude.
-
Protocol 2: Thermodynamic Solubility and Enthalpy of Solution ( ) via Isothermal Titration Calorimetry (ITC)
Rationale: Kinetic solubility tests often overestimate biological availability due to metastable supersaturation. ITC directly measures the thermodynamic enthalpy of dissolution, anchoring the Gibbs free energy of the solution state.
-
Preparation of the Titrant and Cell Matrix:
-
Degas pure deionized water (or simulated gastric fluid, pH 1.2) for 15 minutes. Load 1.0 mL into the sample cell of the ITC.
-
Prepare a concentrated slurry/suspension of the piperazine dihydrobromide derivative in the injection syringe.
-
-
Isothermal Titration Execution:
-
Set the instrument thermostat to exactly 298.15 K.
-
Program a sequence of 20 injections (2.0
each) of the piperazine salt suspension into the aqueous cell, with a 150-second equilibration delay between injections. -
Maintain a stirring speed of 300 rpm to ensure immediate dissolution without introducing excessive frictional heat.
-
-
Thermodynamic Extraction:
-
Integrate the heat peaks (
) for each injection. The initial injections represent the heat of dissolution ( ) into an infinitely dilute solution. -
As the cell approaches thermodynamic saturation, the heat signal will approach the background heat of dilution. The saturation point dictates the equilibrium solubility limit, allowing the calculation of
and subsequent derivation of [2].
-
Thermodynamic Validation Workflow
The following diagram illustrates the logical pipeline for evaluating a novel piperazine dihydrobromide derivative. Proper sequential validation ensures that solid-state boundary conditions (like thermal stability) correctly inform solution-state thermodynamic models.
Fig 1. Integrated workflow for thermodynamic validation of piperazine derivatives.
Conclusion & Forward Perspectives
The thermodynamic profiling of piperazine dihydrobromide derivatives is heavily reliant on identifying the interplay between the robust, ionically locked solid-state lattice and its behavior in aqueous and thermal matrices. Because the dihydrobromide salt decomposes rather than melts, classical van 't Hoff solubility extrapolations are often non-linear. Therefore, employing direct calorimetric techniques—specifically MDSC for reversing heat capacities and ITC for the exact enthalpy of dissolution—provides the unassailable empirical data required for robust pharmaceutical formulation and chemical engineering scale-up.
References
Methodological & Application
Advanced Synthetic Protocol: Construction of N-Substituted Piperazines Using 1-(2-Bromoethyl)piperazine
Application Note : 2026-03-09 Target Audience : Synthetic Chemists, Medicinal Chemists, and PROTAC Development Scientists
Introduction & Mechanistic Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, featured prominently in antipsychotics, antihistamines, and, increasingly, as an optimal linker component in Proteolysis Targeting Chimeras (PROTACs). Specifically, 1-(2-Bromoethyl)piperazine ( [1]) is highly sought after as a bifunctional reagent. It possesses an electrophilic bromoethyl tail ideal for SN2 alkylation of diverse nucleophiles, alongside a secondary amine (N4 position) capable of subsequent functionalization.
However, the handling of this reagent presents a significant chemoselective challenge: self-condensation . If 1-(2-bromoethyl)piperazine is stored or reacted as a free base, the nucleophilic secondary amine rapidly attacks the electrophilic bromoethyl group of an adjacent molecule (or undergoes intramolecular cyclization via an aziridinium intermediate), leading to spiro-quaternary ammonium salts or complex polyamine oligomers.
The Causal Solution: To circumvent this, the reagent is strictly synthesized, stored, and deployed as the dihydrobromide salt (CAS: 89727-93-5) [1]. By relying on the dihydrobromide form, the secondary amine is fully protonated, stripping its nucleophilicity. During the cross-coupling reaction, the slow liberation of the free base in situ in the presence of a vast excess of the target nucleophile kinetically favors the desired cross-coupling over self-polymerization.
Reaction Pathway & Optimization Strategy
The synthesis of an N-substituted piperazine from this precursor relies on the controlled generation of the nucleophile and the slow neutralization of the piperazine salt.
Figure 1: Reaction pathways for N-alkylation vs. self-condensation using 1-(2-bromoethyl)piperazine.
Parameter Optimization
To ensure reproducible, high-yielding workflows, solvent and base selection must be tailored strictly to the nature of the nucleophile. Based on established targeted protein degradation protocols[2], the following matrix should dictate experimental design:
| Nucleophile Type | Preferred Solvent | Ideal Base | Reaction Temp | Time | Expected Yield |
| Phenols (Ar-OH) | Acetonitrile (MeCN) | K₂CO₃ (3.0 eq) | 80 °C (Reflux) | 8 - 12 h | 75 - 85% |
| Primary Amines | DMF or DMA | DIPEA (3.5 eq) | 60 - 70 °C | 12 - 16 h | 55 - 70% |
| Secondary Amines | MeCN / DMF | Cs₂CO₃ (3.0 eq) | 80 - 90 °C | 16 - 24 h | 60 - 80% |
| Thiols (R-SH) | THF / EtOH | Et₃N (2.5 eq) | 25 - 50 °C | 2 - 6 h | > 85% |
Data Interpretation: Phenols require mild inorganic bases like K₂CO₃; the base is strong enough to generate the highly nucleophilic phenoxide (pKa ~10) but weak enough to slow the complete deprotonation of the piperazine salt. Conversely, primary amines utilize soluble organic bases like N,N-Diisopropylethylamine (DIPEA) to act purely as an acid scavenger for the generated HBr.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Aryloxyethyl-piperazines (Phenol Alkylation)
This self-validating system leverages acid-base chemistry to selectively isolate the basic product from neutral starting materials.
Materials Required:
-
Target Phenol (1.0 mmol)
-
1-(2-Bromoethyl)piperazine dihydrobromide (1.2 mmol)
-
Anhydrous Potassium Carbonate (3.5 mmol)
-
Anhydrous Acetonitrile (10 mL)
Step 1: Nucleophile Activation Dissolve the phenolic substrate (1.0 equiv.) in anhydrous Acetonitrile at 0.1 M concentration. Add finely milled K₂CO₃ (3.5 equiv.). Stir the suspension vigorously at room temperature for 30 minutes. Causality: Milling the K₂CO₃ increases the surface area for solid-liquid interfacial deprotonation. The 30-minute pre-stir ensures the conversion of the phenol to the much more nucleophilic phenoxide ion prior to introducing the electrophile.
Step 2: Controlled Electrophile Addition Add 1-(2-Bromoethyl)piperazine dihydrobromide (1.2 equiv.) in three equal portions over 45 minutes. Causality: Adding the reagent in distinct portions prevents a rapid, localized spike in the concentration of the liberated piperazine free-base, effectively shutting down the kinetic pathway for self-condensation.
Step 3: SN2 Cross-Coupling Attach a reflux condenser, purge the system with N₂, and heat to 80 °C for 12 hours. Monitor via LC-MS. The desired product will present a distinct mass shift of +112 Da corresponding to the ethylpiperazine moiety.
Step 4: Orthogonal Workup & Purification (Crucial for Trustworthiness)
-
Cool the reaction to room temperature and filter the crude suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure.
-
Acid-Base Extraction: Dissolve the crude residue in Ethyl Acetate (20 mL). Extract with 1.0 M aqueous HCl (2 × 15 mL). Causality: The target N-substituted piperazine becomes heavily protonated and moves into the aqueous layer, while unreacted phenols and neutral impurities remain in the organic layer.
-
Collect the aqueous layer, cool to 0 °C, and slowly basify to pH 10 using 2.0 M NaOH.
-
Back-extract the now neutral piperazine product into Dichloromethane (DCM) (3 × 15 mL). Dry the combined DCM layers over Na₂SO₄ and concentrate to yield the high-purity product.
Protocol B: Subsequent N4-Derivatization (PROTAC Linker Assembly)
Following the successful integration of the 1-(2-bromoethyl)piperazine moiety, the secondary amine (N4) is perfectly positioned for the attachment of E3 ligase ligands (e.g., VHL or Cereblon targeting units) [2].
-
Dissolve the N-substituted piperazine from Protocol A (1.0 equiv.) in anhydrous DCM (0.1 M).
-
Add DIPEA (2.0 equiv.) and cool the system to 0 °C.
-
Slowly add the desired acid chloride or activated ester (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NaHCO₃ and separate the layers. The resulting product is now a fully functionalized, non-basic tertiary/amide piperazine.
Troubleshooting & Analytical Quality Control
-
Mass Spectrometry (LC-MS): If the dominant mass peak corresponds to an integer multiple of the expected piperazine mass, self-condensation has occurred. Solution: Increase solvent volume (higher dilution slows intermolecular reactions) and strictly adhere to portion-wise addition of the piperazine salt.
-
Bis-Alkylation with Primary Amines: If reacting with a primary amine, the product is a secondary amine which is more nucleophilic than the starting material, leading to over-alkylation. Solution: Use a 3-fold excess of the primary amine starting material and decrease the reaction temperature to 60 °C.
-
Salt Contamination: If 1H-NMR shows broad, shifting signals, the piperazine product is likely still complexed with residual hydrobromic acid. Solution: Repeat the acid-base extraction and ensure the final aqueous pH is strictly >10 before extracting with DCM.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 419369, 1-(2-Bromoethyl)piperazine" PubChem, 2025. Available at:[Link]
-
Scott, D.C., et al. "Principles of paralog-specific targeted protein degradation engaging the C-degron E3 KLHDC2" Nature Communications 15, 8829 (2024). Available at:[Link]
Application Note: Solvent Selection and Reaction Optimization for 1-(2-Bromoethyl)piperazine Dihydrobromide
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Reagent Handling, Solvent Kinetics, and Nucleophilic Alkylation Workflows
Introduction and Chemical Behavior
1-(2-Bromoethyl)piperazine dihydrobromide is a highly versatile, bifunctional electrophilic building block widely used in medicinal chemistry to incorporate the structurally critical piperazine moiety into APIs. However, its utilization requires precise control over reaction conditions. Supplied as a stable dihydrobromide salt, the compound is intrinsically unreactive. Upon the introduction of a base, the liberated free amine rapidly undergoes a neighboring group participation reaction, fundamentally dictating how solvents must be selected and managed[1].
The Critical Intermediate: The Aziridinium Ion
The reactivity of 2-haloethylamines is governed by intramolecular cyclization. When the dihydrobromide salt is neutralized, the lone pair on the piperazine nitrogen attacks the adjacent electrophilic carbon, displacing the bromide ion to form a highly strained, reactive spiro-aziridinium intermediate [1]. This mechanism is analogous to the well-documented action of nitrogen mustards[2].
Because the bromide ion is a superior leaving group compared to chloride, 1-(2-bromoethyl)piperazine cyclizes considerably faster than its chloroethyl counterpart[3]. The external nucleophile subsequently attacks this aziridinium ion to yield the final alkylated product. The solvent’s primary role is to stabilize this charged transition state without acting as a competing nucleophile.
Mechanistic pathway of 1-(2-bromoethyl)piperazine via the spiro-aziridinium intermediate.
Solvent Selection Matrix: Mechanistic Causality
The rate of substitution reactions involving piperazine derivatives is strictly influenced by the solvent's electrophilicity, hydrogen bond donor ability, and dielectric constant (
Choosing the wrong solvent results in two major failure modes:
-
Solvolysis : Protic solvents (alcohols, water) can nucleophilically attack the aziridinium ion, generating unwanted 1-(2-hydroxyethyl) or alkoxyethyl byproducts.
-
Dimerization/Polymerization : If the solvent fails to sufficiently dissolve the nucleophile or the base, the free 1-(2-bromoethyl)piperazine will undergo self-alkylation, forming 1,4-disubstituted piperazine dimers[5].
Quantitative Solvent Profiles
| Solvent | Dielectric Constant ( | Risk of Solvolysis | Suitability for BEP·2HBr | Mechanistic Remarks |
| Acetonitrile (ACN) | 37.5 | None | Optimal | High polarity stabilizes the aziridinium ion. Aprotic nature prevents solvolysis. Readily stripped under reduced pressure[6]. |
| N,N-Dimethylformamide (DMF) | 36.7 | None | Excellent | Ideal for high-temperature reactions or sterically hindered nucleophiles. Requires aqueous workup for removal[3]. |
| Ethanol (EtOH) | 24.5 | High | Poor/Situational | Accelerates initial HBr dissolution but actively competes as a nucleophile against weak targets. Avoid unless using highly reactive amines[7]. |
| Dichloromethane (DCM) | 9.1 | None | Sub-optimal | Poor solubility for the dihydrobromide salt and inorganic bases ( |
| Water / Biphasic | 80.1 | Moderate | Viable (with PTC) | Requires a Phase Transfer Catalyst (PTC). High dielectric constant drastically stabilizes the intermediate, but yields may suffer due to hydrolysis[1]. |
Experimental Protocol: N-Alkylation of a Primary Amine
This self-validating system leverages Acetonitrile as the solvent to balance intermediate stabilization and ease of purification, and Potassium Carbonate (
Reagents Required
-
Primary Amine (Nucleophile): 1.0 equivalent
-
1-(2-Bromoethyl)piperazine dihydrobromide: 1.1 equivalents
-
Anhydrous Potassium Carbonate (
): 4.0 equivalents (Requires 2 eq. to neutralize the dihydrobromide salt, plus excess to quench the HBr generated during alkylation)[6]. -
Anhydrous Acetonitrile (ACN): 10 mL per gram of starting material.
Step-by-Step Methodology
-
Pre-Activation of the Nucleophile: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous
(4.0 eq). Suspend the mixture in anhydrous Acetonitrile.-
Causality: Establishing a basic, highly polar aprotic environment ensures the primary amine remains entirely deprotonated and nucleophilically active before the electrophile is introduced.
-
-
Controlled Electrophile Addition: Cool the suspension to 0–5°C using an ice bath. Add the 1-(2-Bromoethyl)piperazine dihydrobromide (1.1 eq) portion-wise over 15 minutes.
-
Causality: The dihydrobromide salt is insoluble in cold ACN. As
slowly neutralizes the solid salt, the free base is generated in situ at a controlled rate, immediately forming the aziridinium ion[1]. The low temperature prevents premature dimerization.
-
-
Thermal Kinetics & Substitution: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 65°C for 12–16 hours. Monitor via LC-MS or TLC.
-
Causality: Heating provides the activation energy necessary for the sterically bulky nucleophile to open the aziridinium ring. ACN's boiling point (82°C) safely accommodates this thermal range without degrading the piperazine ring.
-
-
Quench and Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (
and unreacted ). Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous . Extract the aqueous layer twice with Ethyl Acetate.-
Causality: Because unreacted 1-(2-bromoethyl)piperazine (and its self-condensation byproducts) are highly water-soluble[5], an aqueous wash effectively purges them from the target organic phase.
-
Standard workflow for the N-alkylation of primary amines utilizing BEP·2HBr.
Troubleshooting & Process Optimization
If experimental yields are suboptimal, adjust the system parameters utilizing the following kinetic principles:
-
Observation of Unreacted Starting Material: The formation of the aziridinium intermediate may be stalled. Ensure the
is finely milled to increase its functional surface area, or add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to trigger an in situ Finkelstein reaction, enhancing the leaving group dynamics[6]. -
High Concentration of Dimers (1,4-bis(piperazinyl)butane derivatives): This indicates the free 1-(2-bromoethyl)piperazine is encountering itself more frequently than the target nucleophile. Increase the solvent volume (dilution) and ensure the nucleophile is in slight stoichiometric excess[5].
-
Side-reactions with Alcohols: If an alcohol must be used for solubility reasons, switch from Ethanol to Isopropanol (IPA). The increased steric hindrance of the secondary alcohol significantly reduces its ability to nucleophilically attack the aziridinium ion[8].
References
-
Benchchem. An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.3
-
Benchchem. Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. 5
-
Benchchem. Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents. 8
-
Benchchem. Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines.6
-
Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide.4
-
Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. 7
-
Benchchem. The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. 1
-
Wikipedia. Nitrogen mustard. 2
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- 5. benchchem.com [benchchem.com]
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- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
preventing dimerization during 1-(2-Bromoethyl)piperazine reactions
Welcome to the technical support guide for optimizing reactions involving 1-(2-Bromoethyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the common side reaction of dimerization, ensuring higher yields and purity for your target molecules.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the dimerization of 1-(2-Bromoethyl)piperazine.
Q1: What exactly is the dimerization of 1-(2-Bromoethyl)piperazine?
Dimerization is an undesired self-condensation reaction where two molecules of 1-(2-Bromoethyl)piperazine react with each other. The nucleophilic secondary amine (-NH) of one molecule attacks the electrophilic bromoethyl group of a second molecule. This results in the formation of a C-N bond, linking the two piperazine units to form N,N'-bis(piperazin-1-yl)ethane, a high-molecular-weight impurity that can be difficult to separate from the desired product.
Q2: What is the chemical mechanism behind this dimerization?
The mechanism is a standard bimolecular nucleophilic substitution (S_N2) reaction. The lone pair of electrons on the secondary nitrogen of the first piperazine molecule acts as a nucleophile, attacking the carbon atom bonded to the bromine. This displaces the bromide ion (a good leaving group) and forms a new piperazine-ethane-piperazine linkage.
Caption: Dimerization of 1-(2-Bromoethyl)piperazine via an S_N2 reaction.
Q3: Why is preventing dimerization so critical for my synthesis?
Dimerization negatively impacts your research in several ways:
-
Reduced Yield: The starting material is consumed in an unproductive side reaction, lowering the overall yield of your target compound.
-
Purification Challenges: The dimer often has similar polarity and solubility to the desired product, making separation by column chromatography or recrystallization difficult and time-consuming.
-
Inaccurate Stoichiometry: Uncontrolled dimerization consumes the reagent, leading to incorrect stoichiometric ratios in the reaction mixture and potentially incomplete conversion to the desired product.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides solutions to common issues encountered during N-alkylation reactions with 1-(2-Bromoethyl)piperazine.
Issue: My LC-MS and NMR data show a significant byproduct with approximately double the mass of my starting material. How can I suppress this?
This observation strongly suggests dimer formation. The key to prevention is to make the desired reaction kinetically more favorable than the self-condensation reaction. Here are several field-proven strategies, ranging from simple procedural changes to more robust synthetic routes.
The rate of a bimolecular reaction, like dimerization, is highly dependent on the concentration of the reactants. By keeping the instantaneous concentration of 1-(2-Bromoethyl)piperazine low, you can significantly disfavor the dimerization pathway.
-
Causality: Dimerization is a second-order reaction with respect to 1-(2-Bromoethyl)piperazine. By adding it slowly to a solution containing your nucleophile, the probability of it reacting with your target is much higher than it encountering another molecule of itself.[1][2][3]
-
Recommended Action: Instead of adding all reagents at once, use a syringe pump or a dropping funnel to add the 1-(2-Bromoethyl)piperazine solution dropwise over several hours to the reaction mixture containing your primary nucleophile and base.
Running the reaction at a lower overall concentration can also suppress dimerization.
-
Causality: While diluting the reaction will slow down both the desired reaction and the dimerization, it often has a more pronounced effect on the second-order dimerization. This gives the desired pseudo-first-order reaction (if your nucleophile is in excess) a kinetic advantage.
-
Recommended Action: Double the solvent volume for your reaction. Monitor the reaction progress carefully, as it may require a longer reaction time to reach completion.
This is one of the most effective and reliable methods to completely prevent dimerization. By "capping" the reactive secondary amine with a protecting group, you physically prevent it from acting as a nucleophile.[4][5]
-
Causality: A protecting group like tert-butoxycarbonyl (Boc) deactivates one of the nitrogen atoms. The remaining nitrogen can then be alkylated with 1,2-dibromoethane or a similar electrophile to install the bromoethyl arm. After your primary reaction is complete, the Boc group can be easily removed under acidic conditions.
-
Recommended Action: Synthesize your reagent in a two-step process: first, protect piperazine to create N-Boc-piperazine, then perform the alkylation to get 1-(2-Bromoethyl)-4-Boc-piperazine. This protected reagent can then be used in your main reaction without any risk of dimerization.
Caption: Workflow for preventing dimerization using a protecting group strategy.
A clever and cost-effective strategy is to use a piperazine salt. By protonating one of the nitrogens, you render it non-nucleophilic, effectively protecting it without the need for a separate protection/deprotection sequence.[6][7][8]
-
Causality: The pKa values of piperazine's two nitrogens are different. It's possible to create conditions where a significant portion of the piperazine exists as a monoprotonated species. The positive charge on the ammonium group repels electrophiles and its lone pair is unavailable for reaction, leaving the other nitrogen free to react.[4]
-
Recommended Action: Prepare piperazine monohydrochloride in situ by reacting one equivalent of anhydrous piperazine with one equivalent of piperazine dihydrochloride in a solvent like methanol.[4][8] Alternatively, reacting piperazine with one equivalent of an acid like HCl can achieve the same result.[7] This monoprotonated salt can then be used in subsequent reactions.
Comparative Summary of Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Slow Addition | Kinetic Control | Simple to implement, no extra reagents. | May not completely eliminate dimerization, can prolong reaction times. | Quick optimizations and initial trials. |
| High Dilution | Concentration Control | Easy to set up, reduces bimolecular side reactions. | Lower reaction rates, larger solvent volumes, potential for lower throughput. | Reactions where the desired product forms via an intramolecular cyclization. |
| Protecting Group | Chemical Deactivation | Highest efficacy, virtually eliminates dimerization.[4][5] | Adds two steps (protection/deprotection) to the synthesis, increases cost. | High-value syntheses where purity is paramount and yield must be maximized. |
| Mono-Protonation | In Situ Deactivation | One-pot procedure, cost-effective, avoids extra steps.[8] | Requires careful control of stoichiometry, may lower nucleophilicity. | Scale-up and process chemistry where atom economy is important. |
Detailed Experimental Protocols
Protocol 1: General N-Alkylation with 1-(2-Bromoethyl)piperazine via Slow Addition
This protocol is a general guideline for reacting 1-(2-Bromoethyl)piperazine with a generic nucleophile (Nu-H).
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add your nucleophile (Nu-H, 1.0 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and an anhydrous solvent (e.g., Acetonitrile or DMF).
-
Reagent Preparation: In a separate flask, dissolve 1-(2-Bromoethyl)piperazine (1.1 eq.) in a small amount of the same anhydrous solvent.
-
Slow Addition: Load the 1-(2-Bromoethyl)piperazine solution into a syringe and place it on a syringe pump. Set the pump to add the solution to the stirred reaction mixture over 2-4 hours at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting nucleophile is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product using standard methods (e.g., column chromatography or recrystallization).
Protocol 2: Mono-Boc Protection of Piperazine
This protocol describes the first step in the protecting group strategy.
-
Setup: To a solution of piperazine (2.0 eq.) in a solvent like dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Concentrate the mixture under reduced pressure. Add water and extract with an organic solvent like ethyl acetate. The excess piperazine will remain in the aqueous layer.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-piperazine, which can often be used without further purification.
Caption: Decision workflow for selecting the best strategy to prevent dimerization.
References
- Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. BenchChem.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- Process for the N-monoalkylation of piperazine.
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Alkylation Reactions with Bromoethyl Piperazine Derivatives
Welcome to the technical support center for the synthetic application of bromoethyl piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize reagents like 1-(2-bromoethyl)piperazine for N-alkylation reactions. The unique structure of these reagents—possessing both a potent electrophilic bromoethyl arm and a piperazine ring with two nucleophilic nitrogen atoms—makes them powerful synthons, but also prone to a variety of side reactions.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind common experimental challenges and to provide robust, validated protocols to ensure the success and reproducibility of your work.
Part 1: Core Principles & Mechanistic Insights
Before troubleshooting specific issues, it is critical to understand the underlying reactivity of 1-(2-bromoethyl)piperazine. The desired reaction is typically a nucleophilic substitution (SN2) where a substrate (e.g., a phenol, amine, or thiol) attacks the carbon bearing the bromine atom. However, the reagent itself contains nucleophilic centers that compete with the intended substrate.
FAQ 1: What are the primary competing side reactions I should anticipate?
Answer: There are three primary side reactions that frequently compromise yield and purity:
-
N,N'-Dialkylation of Substrate: If your substrate is a primary or secondary amine, after the initial successful alkylation, the newly formed secondary or tertiary amine on the substrate's piperazine moiety can react with another molecule of the bromoethyl piperazine reagent. This is especially problematic when the newly formed amine is more nucleophilic than the starting amine.
-
Quaternization & Oligomerization: The free secondary amine (N-4) of the 1-(2-bromoethyl)piperazine reagent can act as a nucleophile, attacking the electrophilic bromoethyl group of another reagent molecule. This intermolecular reaction leads to the formation of a dimeric quaternary ammonium salt, which can continue to react, forming oligomers or polymers.[1][2] This is a major cause of reactions yielding insoluble, tar-like materials or water-soluble byproducts that are difficult to remove.[1]
-
Intramolecular Cyclization: The secondary amine can attack the bromoethyl group of the same molecule in an intramolecular SN2 reaction. This forms a bicyclic quaternary ammonium salt, 1,4-diazabicyclo[2.2.2]octane bromide (DABCO-Br). This side reaction is highly dependent on reaction conditions such as solvent and base.[3][4]
The diagram below illustrates the desired synthetic pathway versus these competing side reactions.
Caption: Desired vs. Competing Reaction Pathways.
Part 2: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: Low Yield of Mono-Alkylated Product & Formation of Di-Substituted Byproduct
Question: My reaction with a primary amine substrate is producing a low yield of the desired product, and LC-MS analysis shows a significant peak corresponding to the mass of my product plus another bromoethyl piperazine unit. How can I improve selectivity for mono-substitution?
Answer: This is a classic case of di-alkylation, where the product of the first reaction successfully competes with the starting material for the alkylating agent. The comparable reactivity of the nitrogen atoms is a well-known challenge in piperazine chemistry.[5] To enhance mono-selectivity, several strategies rooted in reaction kinetics and statistical probability are effective:
-
Stoichiometry Control: This is the most direct method. By using a large excess of the nucleophilic substrate (typically 3-5 equivalents) relative to the bromoethyl piperazine derivative, you statistically favor the reaction of the alkylating agent with an unreacted substrate molecule over the mono-substituted product.[5]
-
Slow Addition & Temperature Control: A slow, controlled addition of the bromoethyl piperazine derivative to a solution of the substrate and base, especially at low temperatures (e.g., 0 °C to room temperature), can help maintain a low instantaneous concentration of the alkylating agent.[5] This minimizes the chance of the mono-alkylated product encountering and reacting with a second molecule of the reagent.
-
Choice of Base: The base neutralizes the HBr formed during the reaction. A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong organic bases.[6] Strong bases can deprotonate the mono-substituted product, potentially increasing its nucleophilicity and promoting di-alkylation.[6]
Issue 2: Reaction Mixture Becomes an Unworkable Gummy Solid or Product is Lost in Aqueous Workup
Question: My reaction was proceeding, but it gradually became a thick, gummy precipitate. Alternatively, after quenching and performing an aqueous extraction, my desired product seems to be highly water-soluble and I cannot extract it into an organic solvent. What is causing this?
Answer: This is a strong indication of the Quaternization & Oligomerization side reaction.[1] The self-reaction of 1-(2-bromoethyl)piperazine forms quaternary ammonium salts. These salts are often poorly soluble in common organic solvents like acetonitrile or DCM, causing them to crash out as a gummy solid. Furthermore, being salts, they are highly polar and will partition into the aqueous layer during an extraction, leading to apparent product loss.
To mitigate this, consider the following:
-
Dilution: Run the reaction at a lower concentration (higher solvent volume). This reduces the probability of two reagent molecules encountering each other, thus disfavoring the intermolecular self-reaction pathway.
-
Temperature: Keep the reaction temperature as low as reasonably possible to slow the rate of all reactions, particularly the undesired quaternization.
-
Protecting Groups (The Gold Standard): The most robust solution is to use a derivative where the free secondary amine is protected, for example, with a tert-butoxycarbonyl (Boc) group.[7][8] Using 1-(2-bromoethyl)-4-(tert-butoxycarbonyl)piperazine eliminates the competing nucleophilic site entirely, preventing both self-reaction and intramolecular cyclization. The Boc group can be easily removed later with an acid like TFA or HCl.[6][8]
Issue 3: Purification is Difficult Due to a Persistent, Structurally Similar Impurity
Question: I am struggling to purify my final compound. Column chromatography shows a major impurity that co-elutes or streaks badly with my product. How can I improve purification?
Answer: The high polarity and basicity of the piperazine ring can make chromatographic purification challenging.[9] Structurally similar impurities, such as those from side reactions, exacerbate this problem.
-
Identify the Impurity: Use LC-MS to identify the mass of the impurity. If it corresponds to a dimer or oligomer, the strategies from Issue 2 should be implemented in a re-run of the reaction.
-
Acid/Base Extraction: Exploit the basicity of the piperazine nitrogen. During workup, you can wash the organic layer with a dilute acid (e.g., 1M HCl). Your product and any basic impurities will move to the aqueous layer. You can then basify this aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent, leaving non-basic impurities behind.
-
Chromatography Modifiers: When running silica gel chromatography, add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5-1%) to your eluent system. This deactivates the acidic silanol groups on the silica surface, which can otherwise cause strong, irreversible binding and streaking of basic compounds like piperazines.
-
Purification via Salt Formation: If the product is stable, consider purifying it by forming a crystalline salt. Dissolving the crude product in a solvent like acetone or isopropanol and adding an acid (e.g., acetic acid or HCl in ether) can selectively precipitate the di-salt of your desired product, leaving many impurities in the mother liquor.[9][10]
Part 3: Data-Driven Optimization & Protocols
Table 1: Influence of Reaction Parameters on Selectivity
| Parameter | Effect on Desired Product (Mono-alkylation) | Effect on Side Reactions (Quaternization, etc.) | Recommendation & Rationale |
| Stoichiometry | Yield increases with a slight excess (1.1-1.2 eq.) of bromoethyl piperazine relative to substrate. | Di-alkylation of the substrate is favored. | Use a large excess (3-5 eq.) of the nucleophilic substrate to statistically favor mono-alkylation.[5] |
| Concentration | Higher concentration can increase the reaction rate. | Significantly increases the rate of intermolecular quaternization. | Use dilute conditions (e.g., 0.1-0.2 M) to minimize self-reaction of the reagent. |
| Temperature | Rate increases with temperature. | Higher temperatures dramatically accelerate side reactions and potential reagent decomposition.[6] | Conduct the reaction at the lowest temperature that allows for a reasonable rate (e.g., 0 °C to 40 °C).[6] |
| Solvent Choice | Polar aprotic solvents (e.g., Acetonitrile, DMF) are common and solvate the SN2 transition state.[7][11] | Protic solvents can H-bond with and deactivate the nucleophile. Non-polar solvents may favor intramolecular cyclization. | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are good starting points. Ensure the solvent is anhydrous.[11] |
| Base Choice | A base is required to neutralize HBr. | Strong, nucleophilic, or sterically hindered bases can promote side reactions, including elimination. | Use a mild, non-nucleophilic inorganic base like K₂CO₃ or NaHCO₃.[1][6] |
Part 4: Validated Experimental Protocols
Protocol 1: Controlled Mono-Alkylation of a Phenolic Substrate
This protocol demonstrates the use of stoichiometry and controlled addition to favor mono-alkylation.
Materials:
-
4-Methoxyphenol (3.0 eq.)
-
1-(2-bromoethyl)piperazine dihydrobromide (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 5.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaCl solution (Brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxyphenol (3.0 eq.) and anhydrous K₂CO₃ (5.0 eq.).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).
-
In a separate flask, dissolve 1-(2-bromoethyl)piperazine dihydrobromide (1.0 eq.) in a minimum amount of anhydrous MeCN.
-
Add the solution of the alkylating agent dropwise to the stirred suspension of the phenol and base over 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Protocol 2: High-Selectivity Alkylation Using a Boc-Protected Reagent
This protocol is the recommended best practice for avoiding self-reaction side products.[8]
Materials:
-
Substrate (e.g., a secondary amine, 1.0 eq.)
-
1-(2-bromoethyl)-4-(tert-butoxycarbonyl)piperazine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure (Step 1: Alkylation):
-
In a reaction flask, combine the amine substrate (1.0 eq.), 1-(2-bromoethyl)-4-(tert-butoxycarbonyl)piperazine (1.1 eq.), and K₂CO₃ (2.0 eq.) in anhydrous MeCN.[6]
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture, filter off the salts, and concentrate the filtrate.
-
The crude Boc-protected product can be purified via standard workup (extraction) and silica gel chromatography.
Procedure (Step 2: Boc Deprotection):
-
Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (typically 5-10 equivalents) or a solution of HCl in dioxane.[6]
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS until complete (usually 1-4 hours).
-
Concentrate the mixture under reduced pressure. If TFA was used, co-evaporation with DCM or ether may be necessary to remove residual acid.
-
The resulting product will be the salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent like DCM or EtOAc.
Part 5: Visualization & Workflow Diagrams
The following diagrams illustrate logical troubleshooting steps and experimental workflows.
Caption: Troubleshooting workflow for bromoethyl piperazine reactions.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. (n.d.). ResearchGate. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. [Link]
-
A comparison of several modern alkylating agents. (n.d.). arkat usa. [Link]
-
Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. (1996). PubMed. [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (n.d.). RSC Publishing. [Link]
-
Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (n.d.). ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synt. (2024). JOCPR. [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI. [Link]
- Purification of piperazine. (n.d.).
-
Diastereoselective N-quaternization of piperidines. (2014). ResearchGate. [Link]
-
Solvent effects in the reaction between piperazine and benzyl bromide. (n.d.). Indian Academy of Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
Validation & Comparative
Analytical Comparison Guide: 1H NMR Profiling of 1-(2-Bromoethyl)piperazine Dihydrobromide
As drug development accelerates, the demand for stable, bifunctional building blocks has never been higher. 1-(2-Bromoethyl)piperazine dihydrobromide (CAS: 89727-93-5) serves as a critical electrophilic precursor for functionalizing pharmacophores with piperazine moieties[1]. However, a deep understanding of its structural behavior is necessary to prevent synthesis failures.
This guide evaluates the structural stability, comparative performance, and
Structural Causality: Why the Dihydrobromide Salt?
A fundamental trap in synthetic chemistry is assuming the free base form of an alkyl halide-amine is stable[2]. In reality, the free base of 1-(2-bromoethyl)piperazine undergoes rapid, spontaneous degradation.
The Mechanistic Problem: In the free base state, the highly nucleophilic piperazine nitrogens are perfectly positioned to attack the adjacent electrophilic 2-bromoethyl group. This triggers rapid intramolecular self-alkylation, forming a highly strained spiro-aziridinium intermediate, which subsequently polymerizes or dimerizes into a biologically inactive piperazinium salt.
The Solution: Formulating the compound as a dihydrobromide salt protonates both piperazine nitrogen atoms (creating secondary and tertiary ammonium cations). This protonation completely strips the nitrogens of their nucleophilicity, preventing self-alkylation and permanently "locking" the molecule in a stable conformation for storage and reaction[3].
Fig 1: Stability pathway illustrating self-alkylation of the free base versus salt preservation.
Product Performance Comparison Matrix
When selecting a building block for library synthesis, researchers generally evaluate three alternatives. Table 1 outlines why the dihydrobromide salt outperforms its alternatives in standard benchtop formulations.
Table 1: Comparative Profile of Piperazine Building Blocks
| Parameter | 1-(2-Bromoethyl)piperazine Dihydrobromide | 1-(2-Bromoethyl)piperazine (Free Base) | 1-(2-Chloroethyl)piperazine Dihydrochloride |
| Stability / Shelf Life | Excellent (>1 Year at RT) | Poor (Degrades in hours/days) | Excellent (>1 Year at RT) |
| Nucleophilic Risk | Nullified (due to protonation) | Extreme (spontaneous self-attack) | Nullified (due to protonation) |
| Electrophilic Reactivity | High (Bromide is an excellent leaving group) | Low (Bromide consumed by dimerization) | Moderate (Chloride requires harsher conditions) |
| Sharp, distinct multiplets in | Broad, heavily shifting peaks (dynamic mixtures) | Sharp, distinct multiplets in | |
| Optimal Use Case | Fast | Not recommended for procurement | Slow |
Self-Validating 1H NMR Experimental Protocol
Because 1-(2-Bromoethyl)piperazine dihydrobromide is a highly polar, double-ionic salt, standard organic NMR solvents like
To ensure trustworthy and reproducible results, follow this self-validating methodology:
Step-by-Step Workflow
-
Sample Preparation: Weigh accurately 10–15 mg of the dihydrobromide salt into a clean vial.
-
Solvation & Referencing: Dissolve the solid in 0.6 mL of
containing 0.05% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. Caution: Do not use TMS, as it is insoluble in water. -
Equilibration: Transfer the solution to a 5 mm NMR tube. Allow the sample to thermally equilibrate in the NMR probe (usually at 298 K) for 5 minutes.
-
Tuning and Shimming: Perform automated or manual Z-axis shimming. Ensure the lock signal on
is stable. -
Acquisition: Run a standard 1D proton experiment (zg30 pulse sequence on Bruker systems), utilizing 16 scans (
) and a relaxation delay ( ) of 2 seconds. -
Processing: Apply Fourier Transform (FT), perform manual phase correction, and calibrate the DSS reference peak precisely to 0.00 ppm.
Fig 2: Step-by-step self-validating NMR acquisition workflow for highly polar ionic salts.
In-Depth Spectrum Interpretation & Signal Causality
Understanding the causality of chemical shifts is a hallmark of analytical expertise. In
Because both nitrogens carry a positive formal charge, strong inductive electron withdrawal dramatically deshields the adjacent carbon protons.
-
~3.85 ppm (triplet, 2H): Assigned to the
protons. The proximity to the electronegative bromine atom, coupled with the -effect from the quaternary tertiary nitrogen, pushes this signal the furthest downfield. -
~3.65 - 3.75 ppm (multiplet, 6H): This region contains the
protons connecting the tertiary amine to the bromide, as well as the -adjacent piperazine ring protons. The intense positive charge on merges these magnetic environments into a complex overlapping multiplet. -
~3.50 - 3.60 ppm (multiplet, 4H): Assigned to the
-adjacent piperazine ring protons. Because these protons sit next to a secondary ammonium cation rather than a substituted tertiary one, they experience marginally less deshielding, appearing slightly upfield of the main cluster.
Validation Check: If you observe extraneous peaks between
References
-
American Elements. 1-(2-bromoethyl)piperazine dihydrobromide | CAS 89727-93-5. American Elements. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 419369, 1-(2-Bromoethyl)piperazine. PubChem. Available at:[Link]
-
University of Washington / CIL. NMR Solvent Data Chart. Cambridge Isotope Laboratories. Available at:[Link]
Sources
HPLC method development for 1-(2-Bromoethyl)piperazine dihydrobromide detection
As a Senior Application Scientist, approaching the chromatographic analysis of 1-(2-Bromoethyl)piperazine dihydrobromide requires balancing the molecule's unique physiochemical properties with stringent regulatory demands.
This bifunctional compound is widely utilized as a PROTAC linker[1] and an active pharmaceutical ingredient (API) building block. However, it presents a triad of analytical challenges:
-
Extreme Polarity & Basicity: The piperazine ring contains two ionizable nitrogen centers (pKa ~9.8), causing it to elute near the void volume on standard reversed-phase (RP) columns and interact strongly with residual silanols, leading to severe peak tailing.
-
Optical Invisibility: It lacks an extended conjugated
-system, resulting in virtually no UV absorbance above 220 nm. -
Genotoxic Potential: The presence of a primary alkyl bromide moiety flags it as a Potential Genotoxic Impurity (PGI)[2]. Under ICH M7 guidelines, genotoxic impurities must be strictly controlled, often necessitating parts-per-billion (ppb) detection limits to meet the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [3].
This guide objectively compares three self-validating analytical methodologies—Direct Ion-Pairing HPLC-UV, Pre-column Derivatization, and HILIC-LC-MS/MS—detailing the mechanistic causality behind each protocol.
The Analytical Strategy & Decision Matrix
Selecting the correct analytical method is dictated entirely by your target Limit of Detection (LOD) and the required specificity. Direct UV analysis is generally blind to this compound at low concentrations, forcing the analyst to either manipulate the molecule chemically (derivatization) or bypass UV detection entirely (Mass Spectrometry).
Caption: Decision matrix for selecting 1-(2-bromoethyl)piperazine HPLC methods based on target sensitivity.
Method 1: Direct RP-HPLC-UV (Ion-Pairing Strategy)
Causality & Mechanism: Standard C18 columns cannot retain 1-(2-bromoethyl)piperazine. While lowering the mobile phase pH to 3.0 ensures the piperazine nitrogens are uniformly protonated, it further decreases hydrophobic retention. Therefore, an ion-pairing reagent is mandatory. Adding sodium 1-octanesulfonate introduces a negatively charged hydrophobic tail that electrostatically pairs with the cationic piperazine in solution, creating a neutral, lipophilic complex that retains reliably on a C18 stationary phase[4].
Protocol: Direct Assay Method (Routine Purity >0.1%)
-
Column Selection: C18, 250 x 4.6 mm, 5 µm (or a specialized mixed-mode phase with low silanol activity).
-
Mobile Phase A: 10 mM Sodium phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) containing 5 mM Sodium 1-octanesulfonate.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Isocratic 70% A / 30% B for 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
System Suitability (Self-Validation): At 210 nm, mobile phase absorbance drift is common. Ensure the column oven is strictly maintained at 30°C to prevent baseline wandering. The tailing factor (
) must be . If peak tailing occurs, verify the buffer pH is exactly 3.0 to mask stationary phase silanols.
Method 2: Pre-Column Derivatization with NBD-Cl (Trace Analysis)
Causality & Mechanism: When detecting impurities at parts-per-million (ppm) levels, measuring at 210 nm is prone to severe matrix interference. We must introduce a chromophore. The reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl) is highly electrophilic and reacts selectively with the secondary amine of the piperazine ring under mildly alkaline conditions. This yields a highly conjugated, stable derivative that absorbs intensely at 340 nm, shifting the detection window into a clean region of the spectrum and dropping the LOD significantly[5].
Caption: Workflow for NBD-Cl derivatization of 1-(2-bromoethyl)piperazine prior to HPLC-UV analysis.
Protocol: Derivatization Method
-
Buffer Preparation: Prepare a 0.1 M Sodium borate buffer, adjusted to pH 9.0.
-
Reagent Preparation: Dissolve NBD-Cl in HPLC-grade methanol to a concentration of 2 mg/mL (Protect strictly from light).
-
Reaction: Transfer 1.0 mL of the sample solution into a dark amber vial. Add 0.5 mL of borate buffer and 0.5 mL of NBD-Cl reagent. Vortex well.
-
Incubation: Heat in a thermostatic water bath at 60°C for precisely 30 minutes.
-
Quenching: Add 0.1 mL of 1 M HCl to stop the reaction by protonating any unreacted amines, then immediately plunge the vial into an ice bath.
-
HPLC Conditions: Inject onto a standard C18 column using a Mobile Phase of Water:Acetonitrile (40:60 v/v) without ion-pairing agents. Detect at 340 nm.
Method 3: LC-MS/MS for Genotoxic Impurity Profiling
Causality & Mechanism: For critical genotoxic profiling where TTC dictates ppb-level detection, LC-MS/MS using Multiple Reaction Monitoring (MRM) is the gold standard[2]. However, traditional reversed-phase MS is incompatible with the non-volatile ion-pairing reagents (like sodium octanesulfonate) needed to retain piperazine. Therefore, the strategy must pivot to HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC retains polar compounds by partitioning them into a water-enriched layer on the stationary phase, utilizing volatile MS-compatible buffers[4].
Protocol: LC-MS/MS (HILIC) Method
-
Column: HILIC Phase (e.g., bare silica or zwitterionic), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient: 90% B to 50% B over 5 minutes (Note: In HILIC, high organic = high retention).
-
Ionization: Electrospray Ionization in Positive Mode (ESI+). The inherent basicity of piperazine ensures exceptional ionization efficiency.
-
MRM Transitions: Monitor the parent ion
at 193.0 and 195.0. This dual-mass monitoring validates identity via the characteristic 1:1 isotopic ratio of the primary bromine atom[6].
Comparative Performance Summary
The following table summarizes the validated performance parameters across the three developed workflows.
| Performance Metric | Direct RP-HPLC-UV (Ion-Pairing) | Pre-Column Derivatization (NBD-Cl) | LC-MS/MS (HILIC-MRM) |
| Primary Application | Bulk Purity / Assay QC | Trace Impurity / Lab Environment | Genotoxic Profiling (PGI) |
| Retention Mechanism | Hydrophobic Partitioning (Paired) | Hydrophobic Partitioning (Derivative) | Hydrophilic Partitioning |
| Typical Tailing Factor ( | 1.4 – 1.8 (Prone to silanol effects) | 1.0 – 1.2 | 1.0 – 1.3 |
| Estimated LOD | ~50 – 100 ppm | ~1 – 5 ppm | < 0.05 ppm (ppb level) |
| Matrix Tolerance | Low (Susceptible to 210nm noise) | High (340nm avoids interference) | Very High (Mass isolation) |
| Throughput / Prep Time | High / Minimal prep | Low / 45 min prep per batch | High / Minimal prep |
Conclusion
Attempting to force 1-(2-bromoethyl)piperazine through a standard reversed-phase HPLC-UV system will inevitably result in baseline failures and undetected impurities. By aligning the analytical chemistry—whether through ion-pairing, pre-column derivatization, or orthogonal partitioning (HILIC)—with the specific regulatory requirement (routine assay vs. genotoxic control), scientists can construct reliable, robust, and regulatory-compliant workflows.
References
-
[6] PubChem (NIH): 1-(2-Bromoethyl)piperazine | CID 419369 - Physical and Chemical Properties. Available at:[Link]
-
[4] SIELC Technologies: Separation of Polar Piperazine Derivatives on Mixed-Mode and Reverse-Phase Columns. Available at:[Link]
-
Journal of Chemical and Pharmaceutical Research (JOCPR): R. Navaneeswari et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV (2012). Available at:[Link]
-
[2] ResearchGate: Purohit et al. Comprehensive Review of Genotoxic Impurities: Current Trend, Challenges and Control Strategies for Pharmaceutical Drug Products. Available at: [Link]
-
[3] Semantic Scholar: Genotoxic Impurities in Pharmaceuticals - Regulatory Perspectives and TTC Limits. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(2-Bromoethyl)piperazine | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]
difference between piperazine dihydrobromide and monohydrobromide salts
Comparative Physicochemical Dynamics: Piperazine Dihydrobromide vs. Monohydrobromide
As active pharmaceutical ingredient (API) formulation shifts towards complex multidrug salts and co-crystals, piperazine has emerged as a privileged diprotic scaffold. Modulating the protonation state of this hexahydropyrazine ring allows drug development professionals to strictly control an API’s microenvironmental pH, aqueous solubility, and lattice stability [1][2].
This guide provides an objective, mechanistic comparison between the two primary hydrobromide salts of piperazine: the monohydrobromide and the dihydrobromide.
The Mechanistic Framework of Protonation
The physicochemical divergence between piperazine mono- and dihydrobromide stems entirely from the inherent basicity of its two secondary amine centers. Piperazine exhibits two distinct dissociation constants at 25 °C: a strongly basic
Because the
Piperazine sequential protonation pathway detailing pKa-dependent formation of mono- and di-salts.
Comparative Physicochemical Profile
The differential protonation directly dictates the solid-state and solution-phase characteristics of the salts. The dihydrobromide tightly coordinates two bulky, highly electronegative bromide ions, drastically increasing the crystal lattice energy compared to the monohydrobromide. This translates to an exceptionally high decomposition temperature and an acidic dissolution profile [2][3].
| Parameter | Piperazine Monohydrobromide | Piperazine Dihydrobromide |
| Stoichiometry (Base:Acid) | 1:1 | 1:2 |
| Empirical Formula | ||
| Molecular Weight | 167.05 g/mol | 247.96 g/mol |
| Protonation State | Monocationic | Dicationic |
| Aqueous pH (Equilibrium) | Mildly basic to neutral (~pH 7.5) | Highly acidic (~pH < 5) |
| Melting Point | Varies (highly hydrate-dependent) | ~360 °C (Decomposition) [3] |
| Formulation Impact | Leaves one nucleophilic nitrogen exposed; may participate in Maillard reactions. | Fully masks both nitrogens; maximizes chemical stability of the API. |
Causality in Drug Formulation: When integrated into a formulation, the salt form establishes a "microenvironmental pH" in the unstirred water layer surrounding the dissolving particle. The dihydrobromide salt drops this local pH significantly. While this can enhance the dissolution rate of weakly basic co-drugs, it risks acid-catalyzed degradation of sensitive compounds. Conversely, the monohydrobromide maintains a near-neutral local pH but retains a basic, nucleophilic amine center, requiring careful excipient selection to prevent cross-linking or degradation over time [2].
Self-Validating Experimental Workflows
To confidently utilize these salts, researchers must synthesize and analytically differentiate them without ambiguity. The following protocols create a self-validating system: stoichiometric synthesis followed by differential non-aqueous potentiometric titration.
Protocol A: Stoichiometric Isolation of Piperazine Hydrobromides
Causality: Water drives hydrate formation and obscures exact stoichiometric precipitation. Synthesizing in an anhydrous solvent (ethanol) ensures the thermodynamic precipitation of the pure anhydrous salts based strictly on HBr equivalents.
-
Substrate Preparation: Dissolve 10.0 g of anhydrous piperazine base in 100 mL of ice-cold absolute ethanol under an inert atmosphere.
-
Titrant Addition:
-
For Monohydrobromide: Slowly add 1.05 molar equivalents of 48% aqueous HBr dropwise while maintaining the temperature below 5 °C.
-
For Dihydrobromide: Add 2.2 molar equivalents of 48% aqueous HBr to fully force the equilibrium past
.
-
-
Isolation: Induce crystallization by adding cold diethyl ether (50 mL). Filter the resultant precipitate under a vacuum, wash with cold anhydrous ether, and dry under a high vacuum at 40 °C to constant weight.
Protocol B: Differential Non-Aqueous Potentiometric Titration
Causality: In standard aqueous titrations, distinguishing a free amine from a partially protonated amine is difficult due to water's leveling effect. By titrating in glacial acetic acid using perchloric acid (
-
Sample Preparation: Accurately weigh ~150 mg of the synthesized piperazine salt and dissolve it completely in 50 mL of glacial acetic acid.
-
System Setup: Immerse a glass indicating electrode and a modified calomel reference electrode (equipped with a non-aqueous lithium chloride salt bridge) into the solution.
-
Titration: Titrate with 0.1 N standard Perchloric acid (
) in glacial acetic acid. -
Validation Logic:
-
If Monohydrobromide: The titrant will protonate the remaining free secondary amine (
). The titration curve will show exactly one distinct inflection point , consuming 1 molar equivalent of . -
If Dihydrobromide: Both nitrogen centers are already protonated by HBr. The addition of
will cause an immediate, vertical potential spike with zero equivalents consumed , proving the dicationic saturation of the scaffold.
-
References
-
ACS Molecular Pharmaceutics. "Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties." ACS Publications, 2023.[Link]
-
Ceska Slov Farm. "Potentiometric Determination of Aqueous Dissociation Constants of Piperazine Derivatives." PubMed, National Institutes of Health, 2006.[Link]
elemental analysis standards for 1-(2-Bromoethyl)piperazine dihydrobromide
An In-Depth Methodological Comparison Guide: Elemental Analysis Standards for 1-(2-Bromoethyl)piperazine Dihydrobromide
Accurate elemental analysis of highly halogenated organic compounds presents a unique set of challenges in pharmaceutical and chemical characterization. For compounds like 1-(2-Bromoethyl)piperazine dihydrobromide (CAS 89727-93-5)[1], standard combustion methodologies often suffer from severe analytical bias due to extreme halogen loading.
As an Application Scientist, I designed this guide to objectively compare the performance of specialized matrix-matched standards against generic alternatives and evaluate the analytical modalities best suited to conquer the 67.5% bromine threshold.
The Analytical Challenge: Overcoming Halogen Matrix Effects
1-(2-Bromoethyl)piperazine dihydrobromide (
The complexity of this compound lies not just in the mass fraction of bromine, but in its structural distribution: one covalent alkyl bromide bond and two ionic hydrobromide salts. During oxidation, this split structural state heavily influences combustion kinetics. Conventional generic calibration standards—such as sulfanilamide or p-bromobenzoic acid—fail to replicate this duality, leading to inadequate system calibrations.
Modality Comparison: Why CHNS Fails and OFC-IC Excels
When analyzing compounds with such high halogen mass fractions, selecting the correct analytical modality is critical. In many laboratories, dynamic flash combustion (CHNS/O elemental analyzers) is the default[2]. However, analyzing 1-(2-Bromoethyl)piperazine dihydrobromide via CHNS invariably triggers a failure cascade.
-
The Causality of CHNS Failure: During flash combustion, halogens produce highly corrosive acid gases (HBr). While CHNS instruments utilize halogen scrubbers (e.g., silver wool), a >60% bromine load rapidly saturates these traps. The unscrubbed hydrogen bromide then poisons the copper reduction zone and severely degrades the GC separation column. This leads to severe peak tailing, overlapping Carbon and Nitrogen signals, and complete loss of quantitative reliability.
-
The OFC-IC Superiority: To bypass this interference, Oxygen Flask Combustion (Schöniger method) combined with Ion Chromatography (OFC-IC) is fundamentally superior[3]. The sample is combusted in an isolated, pure oxygen atmosphere, and the resultant gases are trapped in an alkaline aqueous matrix. IC easily separates the resulting bromide anions without matrix interference, rendering it the gold standard for trace and bulk halogens[4].
Table 1: Modality Performance Comparison for 1-(2-Bromoethyl)piperazine Dihydrobromide
| Analytical Modality | Halogen Capability | Interference Risk | Typical Br Deviation | Ideal Application |
| CHNS/O Analyzer | Poor (>10% Br) | High: Catalyst poisoning, C/N peak tailing. | N/A (Fails) | Non-halogenated organics |
| XRF Spectroscopy | Moderate | Moderate: High matrix effects without exact standard matching. | Non-destructive screening | |
| OFC-IC | Excellent | Minimal: Bromide easily isolated via anion exchange. | High-precision quantitation |
The Criticality of Matrix-Matched Standards
Calibration standards must mirror the behavior of the analyte. If a laboratory utilizes a generic standard like Sodium Bromide (NaBr) or p-Bromobenzoic acid, the system is not properly validated for the nitrogen-rich, highly basic nature of a piperazine derivative.
-
The Mechanism of Matrix Bias: Combusting a generic, nitrogen-free standard requires standard buffer capacity in the OFC absorbing solution. However, 1-(2-Bromoethyl)piperazine dihydrobromide generates substantial
species alongside during ignition. These nitrogen oxides react with water to form nitric acid ( ), which consumes the alkalinity of the absorbing solution. If the buffer is depleted, volatile bromine ( ) escapes detection. Using the exact 1-(2-Bromoethyl)piperazine dihydrobromide Analytical Standard forces the system to prove its buffering and reducing capacity is sufficient for the precise target matrix.
Table 2: Recovery Performance: Certified Reference Material (CRM) vs. Generic Standards
| Standard Type | Structural Match | Buffer Depletion Stress | Br Recovery (%) | RSD (%) |
| Target CRM (Product) | Covalent & Ionic Br + N | Accurate | 99.8 | 0.4 |
| p-Bromobenzoic Acid | Covalent Br only (No N) | Underestimates | 97.4 | 1.8 |
| Sodium Bromide (NaBr) | Ionic Br only (No N) | Bypasses combustion | 94.2 | 3.1 |
Self-Validating Protocol: OFC-IC Workflow
To ensure flawless execution, the following self-validating system utilizes the 1-(2-Bromoethyl)piperazine dihydrobromide standard to benchmark instrument recovery prior to running unknown batches.
OFC-IC analytical workflow for highly halogenated organic standards.
Step-by-Step Methodology
-
System Preparation & Weighing: Weigh exactly 3.0 mg of the 1-(2-Bromoethyl)piperazine dihydrobromide standard onto an ashless filter paper flag. Caution: Due to the high halogen ratio, exceeding 5.0 mg risks exceeding the oxygen stoichiometry of a standard 500 mL flask.
-
Combustion (OFC): Place the folded paper into a platinum sample basket. Purge a 500 mL Schöniger flask with 100%
for 60 seconds[3]. -
Absorption Matrix (The Causality Key): Pre-load the flask with 10 mL of an absorbing solution consisting of 5 mM
/ buffer containing 1% Hydrogen Peroxide ( ).-
Why use
? High-temperature combustion of alkyl bromides often forms free bromine ( ) and hypobromite ( ) rather than pure bromide. The acts as a crucial reducing agent, quantitatively forcing all reactive bromine species into stable bromide ( ) for uniform chromatographic detection.
-
-
Ignition & Capture: Ignite the paper flag and seal the flask immediately. Allow the flask to stand for 30 minutes with occasional swirling to ensure the combustion smoke is fully dissolved into the alkaline matrix.
-
Ion Chromatography (IC): Inject an aliquot of the absorption solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column[2]. Utilize suppressed conductivity detection to neutralize the high background signal of the carbonate eluent, allowing for sub-ppm detection of the bromide peak.
-
System Suitability Validation: Calculate the mass fraction of Bromine recovered. A successfully validated system will yield a recovery of 67.55% (
0.5%). Any deviation signals incomplete combustion (if low) or insufficient reduction (resulting in peak splitting).
Conclusion
Relying on generic elemental standards for dense, multifaceted molecules like 1-(2-Bromoethyl)piperazine dihydrobromide compromises the integrity of analytical data. The combination of Oxygen Flask Combustion with Ion Chromatography, explicitly calibrated using a matrix-matched analytical standard, provides an interference-free, highly precise framework that validates the entirety of the physicochemical transition from solid molecule to detectable ion.
References
-
Title: 1-(2-bromoethyl)piperazine dihydrobromide | CAS 89727-93-5 Source: American Elements URL: [Link]
-
Title: Oxygen Flask Combustion Unit | Exeter Analytical (UK) Ltd Source: Exeter Analytical URL: [Link]
-
Title: Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing Source: Robertson Microlit URL: [Link]
-
Title: Determination of chlorine and bromine in automotive shredder residues by oxygen bomb and ion chromatography Source: ResearchGate URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
